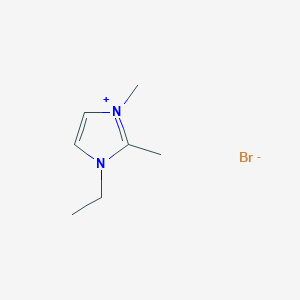

1-Ethyl-2,3-dimethylimidazolium bromide

Description

BenchChem offers high-quality 1-Ethyl-2,3-dimethylimidazolium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2,3-dimethylimidazolium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BrH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITMVCYKHULLDM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-76-3 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98892-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

1-Ethyl-2,3-dimethylimidazolium bromide CAS number and properties

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium bromide ([CAS: 98892-76-3])

Introduction

1-Ethyl-2,3-dimethylimidazolium bromide is a member of the imidazolium-based ionic liquid family, a class of compounds that have garnered significant attention for their unique physicochemical properties. Unlike traditional volatile organic solvents, ionic liquids are characterized by their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] The specific structure of the 1-ethyl-2,3-dimethylimidazolium cation, featuring methylation at the C2 position, imparts distinct characteristics compared to its more common 1,3-disubstituted analogues. This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering insights into its core properties, synthesis, applications, and handling.

Part 1: Core Physicochemical and Structural Properties

The defining characteristics of 1-Ethyl-2,3-dimethylimidazolium bromide stem from its molecular structure. The imidazolium core provides the cationic charge, while the ethyl and dual methyl substituents influence its steric and electronic properties, which in turn dictate its behavior as a solvent and electrolyte.[1] The bromide anion complements the cation, affecting solubility and reactivity.[1]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 98892-76-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₃BrN₂ | [1][5] |

| Molecular Weight | ~205.10 g/mol | [2][5][6] |

| Appearance | White crystalline powder to colorless/pale yellow solid | [1][2] |

| Melting Point | 140 °C | [7] |

| Density | 1.468 g/cm³ | [7] |

| SMILES | C(C)[N+]1=C(C)N(C)C=C1.[Br-] | [1] |

| InChI Key | GITMVCYKHULLDM-UHFFFAOYSA-M | [1] |

Structural Analysis

The cation, 1-ethyl-2,3-dimethylimidazolium, possesses an asymmetric substitution pattern. The presence of a methyl group at the C2 position, in addition to the N-ethyl and N-methyl groups, increases the steric bulk around the cation. This structural feature can influence intermolecular interactions, affecting properties like viscosity and melting point. Crystal structure data for this compound has been reported, confirming its ionic nature and providing precise measurements of bond lengths and angles within its crystal lattice.[6] This detailed structural information is invaluable for computational modeling and for understanding its interactions in complex systems.

Part 2: Synthesis and Purification Protocol

The synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide is typically achieved through a direct quaternization reaction. This process involves the N-alkylation of a substituted imidazole with an appropriate alkyl halide. The following protocol is a robust, self-validating method derived from standard procedures for imidazolium salt synthesis.

Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide

-

Reagent Preparation : In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (1.0 eq.) in a suitable solvent such as acetonitrile or toluene.

-

Causality Note : Acetonitrile is a common choice due to its polarity, which aids in dissolving the imidazole starting material and stabilizing the charged intermediate and product. Toluene can also be used and may facilitate product precipitation upon formation.

-

-

Alkylating Agent Addition : Cool the stirred solution in an ice bath. Slowly add bromoethane (ethyl bromide) (1.05-1.1 eq.) dropwise to the solution.

-

Causality Note : The quaternization reaction is exothermic. Cooling the reaction vessel and adding the alkylating agent slowly are critical steps to control the reaction rate and prevent potential side reactions or a dangerous thermal runaway. A slight excess of the more volatile bromoethane ensures the complete conversion of the imidazole.

-

-

Reaction Execution : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR analysis of aliquots.

-

Causality Note : Extended stirring at room temperature or gentle heating (e.g., 40 °C) provides the necessary activation energy to drive the Sₙ2 reaction to completion.[8] The product, being a salt, will often precipitate from less polar solvents like toluene as a solid.

-

-

Product Isolation : If a precipitate has formed, collect the solid product by vacuum filtration. If the product remains in solution (e.g., in acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Wash the collected crude solid multiple times with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

-

Causality Note : The ionic liquid product is insoluble in non-polar solvents, whereas the unreacted 1,2-dimethylimidazole and bromoethane are soluble. This differential solubility allows for effective purification.

-

-

Drying : Dry the purified white solid under high vacuum for at least 24 hours to remove residual solvents and moisture. The final product should be a free-flowing crystalline solid.

Workflow Diagram: Synthesis and Purification

Caption: Synthesis and purification workflow for 1-Ethyl-2,3-dimethylimidazolium bromide.

Part 3: Key Applications and Mechanistic Insights

1-Ethyl-2,3-dimethylimidazolium bromide is not just a laboratory curiosity; it serves as a versatile precursor and functional material in several advanced applications.

Precursor for Functional Ionic Liquids

A primary application of [EDMIM]Br is its use as a starting material for synthesizing other ionic liquids through anion exchange. The bromide anion is a reasonably good leaving group and can be readily replaced by other anions (e.g., tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), bis(trifluoromethylsulfonyl)imide (NTf₂⁻)). This allows for the fine-tuning of the ionic liquid's properties—such as hydrophobicity, viscosity, and electrochemical stability—for specific tasks. For instance, its use in synthesizing paramagnetic ionic liquids containing tetrahaloferrate(III) anions has been demonstrated, creating materials with unique magnetic properties.[9][10]

Diagram: Anion Exchange Pathway

References

- 1. CAS 98892-76-3: 1-Ethyl-2,3-dimethylimidazolium bromide [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 1-Ethyl-2,3-dimethylimidazolium bromide | 98892-76-3 [sigmaaldrich.cn]

- 4. 1-ETHYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | 98892-76-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-Ethyl-2,3-dimethylimidazolium bromide | C7H13BrN2 | CID 2734240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethyl-2,3-dimethylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 8. 1-Ethyl-3-methylimidazolium bromide synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

1-Ethyl-2,3-dimethylimidazolium Bromide: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2,3-dimethylimidazolium bromide ([Edmim]Br) is an ionic liquid belonging to the imidazolium-based salt family. Characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, it has garnered significant interest for various applications. The presence of ethyl and two methyl groups on the imidazolium ring imparts unique properties, including a relatively low melting point compared to traditional salts and good ionic conductivity, making it advantageous for electrochemical applications. This guide provides a comprehensive overview of the core physicochemical properties of [Edmim]Br, detailing its synthesis, thermal behavior, electrochemical characteristics, and spectroscopic signature. Furthermore, it offers detailed experimental protocols for key characterization techniques, aiming to equip researchers with the practical knowledge required for its effective application.

Molecular Structure and Identification

1-Ethyl-2,3-dimethylimidazolium bromide is composed of a 1-ethyl-2,3-dimethylimidazolium cation and a bromide anion. The methylation at the C(2) position of the imidazolium ring differentiates it from the more common 1-ethyl-3-methylimidazolium (Emim) based ionic liquids and influences its physicochemical properties.

View Molecular Structure Diagram

Caption: Molecular structure of 1-Ethyl-2,3-dimethylimidazolium bromide.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| CAS Number | 98892-76-3 | |

| Molecular Formula | C7H13BrN2 | |

| Molecular Weight | 205.10 g/mol | |

| Appearance | Colorless to pale yellow solid; White crystalline powder | |

| Melting Point | 140 °C | |

| Density | 1.468 g/cm³ |

Synthesis

The synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide typically involves the quaternization of a substituted imidazole. A common synthetic route is the reaction of 1,2-dimethylimidazole with an ethylating agent, such as ethyl bromide.

View Synthesis Workflow Diagram

Caption: General synthesis workflow for [Edmim]Br.

Experimental Protocol: Synthesis of [Edmim]Br

This protocol is a generalized procedure based on standard alkylation reactions of imidazoles.

-

Reactant Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole in a suitable anhydrous solvent (e.g., toluene).

-

Addition of Alkylating Agent: Slowly add a stoichiometric excess of ethyl bromide to the stirred solution at room temperature. The reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture with stirring at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 24 hours) to ensure complete reaction.

-

Product Isolation: As the reaction proceeds, the ionic liquid product will often precipitate out of the solvent as a solid or a dense liquid phase.

-

Purification: The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether, ethyl acetate) to remove unreacted starting materials and byproducts. The purified product is then dried under vacuum to remove any residual solvent.

Causality: The choice of an anhydrous solvent is critical to prevent side reactions involving water. The slow addition of the alkylating agent helps to control the reaction temperature. Post-synthesis purification is essential to remove impurities that can significantly affect the physicochemical properties of the final product.

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter for its application, especially in processes requiring elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate these properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature of the ionic liquid. For imidazolium-based ionic liquids, thermal decomposition can occur through mechanisms like SN2 nucleophilic substitution.

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). These transitions define the temperature range in which the ionic liquid exists in a liquid state.

View Thermal Analysis Workflow Diagram

Caption: Experimental workflow for TGA and DSC analysis of ionic liquids.

Experimental Protocols

-

Sample Preparation: Accurately weigh 4-8 mg of the dried ionic liquid into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the sample in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature (Tonset) is often determined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

Trustworthiness: Running the experiment in triplicate allows for the assessment of the reproducibility of the Tonset measurement.

-

Sample Preparation: Hermetically seal a small amount of the ionic liquid (typically 5-10 mg) in an aluminum DSC pan to prevent volatilization.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Subject the sample to a series of heating and cooling cycles. A typical program might be:

-

Heat from room temperature to a temperature above the melting point.

-

Cool to a low temperature (e.g., -80 °C).

-

Heat again to the upper temperature limit. A constant heating and cooling rate (e.g., 10 °C/min) is typically used.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic peaks corresponding to melting and crystallization, and step changes corresponding to glass transitions.

Expertise & Experience: The initial heating cycle is important to erase the thermal history of the sample. The data from the second heating cycle is typically used for analysis to ensure the material is in a comparable state.

Electrochemical Properties

The electrochemical window and ionic conductivity are key parameters that determine the suitability of an ionic liquid for electrochemical applications such as in batteries, supercapacitors, and electrodeposition.

Electrochemical Window

The electrochemical window is the range of potentials over which the ionic liquid is electrochemically stable, i.e., it is not oxidized or reduced. A wide electrochemical window is desirable for many applications. This is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry.

Ionic Conductivity

Ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current. It is dependent on the mobility of the constituent ions and the viscosity of the liquid.

View Cyclic Voltammetry Workflow Diagram

Caption: General workflow for determining the electrochemical window using cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry (CV)

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Preparation: Use the purified 1-Ethyl-2,3-dimethylimidazolium bromide as the electrolyte. It is crucial to ensure the ionic liquid is free from impurities and water, which can narrow the electrochemical window.

-

Instrument Connection: Connect the electrodes to a potentiostat.

-

Potential Sweep: Apply a potential sweep starting from the open-circuit potential towards both anodic and cathodic limits. The scan rate can be varied (e.g., 50-100 mV/s).

-

Data Acquisition: Record the current response as a function of the applied potential to generate a cyclic voltammogram.

-

Data Analysis: The electrochemical window is determined from the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid's cation and anion, respectively.

Expertise & Experience: The choice of working electrode material is important as it can influence the measured electrochemical window. Glassy carbon is often a good choice for a wide potential range. It is also standard practice to de-aerate the electrolyte with an inert gas (e.g., argon or nitrogen) prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the structure and purity of the synthesized ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the molecular structure of the 1-ethyl-2,3-dimethylimidazolium cation. The chemical shifts and coupling constants of the protons and carbons can be used to confirm the positions of the ethyl and methyl substituents on the imidazolium ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the ionic liquid. The vibrational frequencies of the C-H, C-N, and other bonds in the cation can be observed in the IR spectrum, providing a characteristic fingerprint of the compound.

Table 2: Representative Spectroscopic Data for Imidazolium Bromides

| Technique | Key Features and Representative Shifts/Bands |

| 1H NMR | Signals corresponding to the imidazolium ring protons, and the protons of the ethyl and methyl substituents. For a similar compound, 1-ethyl-3-methylimidazolium bromide, characteristic peaks are observed for the N-CH-N proton, the NCHCHN protons, and the ethyl and methyl groups. |

| 13C NMR | Resonances for the carbons of the imidazolium ring and the alkyl substituents. |

| FT-IR | Characteristic absorption bands for C |

Introduction: The Significance of 1-Ethyl-2,3-dimethylimidazolium Bromide

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,3-dimethylimidazolium Bromide

1-Ethyl-2,3-dimethylimidazolium bromide ([(EMM)IM]Br) is a member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C. These materials are gaining significant traction in research and industry due to their unique physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide array of compounds.[1] The specific structure of [(EMM)IM]Br, featuring methyl substitution at the C(2) position of the imidazolium ring, imparts distinct characteristics compared to its more common C(2)-unsubstituted analogue, 1-ethyl-3-methylimidazolium bromide ([EMIM]Br). This substitution influences factors such as melting point, viscosity, and stability, making it a compound of interest for applications ranging from electrolytes in electrochemical devices to specialized solvents and catalysts in chemical synthesis.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis and characterization of [(EMM)IM]Br. It moves beyond a simple recitation of methods to explain the underlying scientific principles, ensuring a robust and reproducible approach to its preparation and validation.

Part 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide

The synthesis of [(EMM)IM]Br is primarily achieved through a quaternization reaction, a type of Sɴ2 (bimolecular nucleophilic substitution) reaction. The core of this process involves the alkylation of a tertiary nitrogen on the 1,2-dimethylimidazole precursor with an ethylating agent.

Reaction Mechanism and Rationale

The synthesis begins with 1,2-dimethylimidazole, a nucleophilic heterocyclic compound. The nitrogen atom at the 3-position is available for alkylation. When reacted with ethyl bromide, the nitrogen's lone pair of electrons attacks the electrophilic carbon of the ethyl group, displacing the bromide ion. This single-step concerted reaction forms the new carbon-nitrogen bond, resulting in the desired 1-ethyl-2,3-dimethylimidazolium cation and a bromide counter-ion.

The choice of solvent is critical. A polar aprotic solvent like acetonitrile is often preferred as it can dissolve the imidazole starting material and stabilize the charged transition state of the Sɴ2 reaction without interfering with the nucleophile. The reaction is often initiated at a reduced temperature (e.g., in an ice bath) to control the initial exothermic release of energy before being allowed to proceed to completion, sometimes with gentle heating to ensure a high yield.[2]

Detailed Experimental Protocol

This protocol is a validated method for the synthesis of [(EMM)IM]Br.

Materials:

-

1,2-dimethylimidazole (98% or higher purity)

-

Ethyl bromide (99% or higher purity)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-dimethylimidazole (1.0 equivalent) in anhydrous acetonitrile (approx. 3-4 mL per gram of imidazole).

-

Controlling Exothermicity: Place the flask in an ice-water bath to cool the solution to 0-5°C.

-

Reagent Addition: Add ethyl bromide (1.1 equivalents) dropwise to the stirred solution over 30-45 minutes. Maintaining a slow addition rate is crucial to prevent an uncontrolled exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24-48 hours. A precipitate, the target ionic liquid, will typically form during this time.

-

Product Isolation: Filter the resulting solid product using a Büchner funnel.

-

Purification: Wash the crude product multiple times with anhydrous diethyl ether to remove any unreacted starting materials and non-ionic byproducts. The ionic liquid product is generally insoluble in diethyl ether.

-

Drying: Dry the purified white crystalline solid under high vacuum at 60-70°C for at least 12 hours to remove any residual solvent. The final product should be stored in a desiccator as it can be hygroscopic.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide.

Part 2: Characterization of 1-Ethyl-2,3-dimethylimidazolium Bromide

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ionic liquid. The following techniques provide a comprehensive analytical profile.

Physicochemical Properties

A summary of the key properties of [(EMM)IM]Br is presented below.

| Property | Value | Source(s) |

| CAS Number | 98892-76-3 | [1][3][4] |

| Molecular Formula | C₇H₁₃BrN₂ | [1][3][5] |

| Molecular Weight | 205.10 g/mol | [3][4][6] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 140 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR are necessary for full structural confirmation.

Protocol: A sample of the dried ionic liquid (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Expected Data & Interpretation:

-

¹H NMR: The proton spectrum confirms the presence of all hydrogen-containing functional groups. The expected signals for the [(EMM)IM]⁺ cation are:

-

Two distinct signals in the aromatic region for the two protons on the imidazolium ring.

-

A quartet for the methylene (-CH₂) protons of the ethyl group, coupled to the adjacent methyl protons.

-

A triplet for the terminal methyl (-CH₃) protons of the ethyl group.

-

A singlet for the protons of the N-methyl group at the 3-position.

-

A singlet for the protons of the C(2)-methyl group.

-

-

¹³C NMR: The carbon spectrum verifies the carbon skeleton. Seven distinct signals are expected, corresponding to each unique carbon atom in the cation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation and to study its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for ionic liquids.

Protocol: A dilute solution of the ionic liquid in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The analysis is typically run in positive ion mode to detect the [(EMM)IM]⁺ cation.

Expected Data & Interpretation: The primary result is the mass-to-charge ratio (m/z) of the intact cation. The theoretical exact mass of the 1-ethyl-2,3-dimethylimidazolium cation ([C₇H₁₃N₂]⁺) is approximately 125.1073. The ESI-MS spectrum should show a prominent peak at m/z ≈ 125.1.[7]

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information about the material's thermal stability and phase transitions.

Protocol:

-

Thermogravimetric Analysis (TGA): A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the mass of the sample as a function of temperature.

-

Differential Scanning Calorimetry (DSC): A sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference.

Expected Data & Interpretation:

-

TGA: The TGA thermogram will show a stable baseline at 100% mass until the onset of thermal decomposition. For imidazolium halides, decomposition often proceeds via an Sɴ2 mechanism, leading to the evolution of neutral alkyl halides.[8][9] The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. For a related compound, stability up to ~287°C has been observed.[10]

-

DSC: The DSC trace will show an endothermic peak corresponding to the melting point of the crystalline solid. This should align with the literature value of 140 °C.[4]

Summary of Characterization Data

| Technique | Purpose | Expected Result for [(EMM)IM]Br |

| ¹H NMR | Structural confirmation (Protons) | Distinct signals for ring protons, ethyl group (quartet, triplet), N-methyl (singlet), and C(2)-methyl (singlet). |

| ¹³C NMR | Structural confirmation (Carbons) | 7 unique signals corresponding to the carbon skeleton of the cation. |

| ESI-MS | Cation mass verification | A prominent peak at m/z ≈ 125.1, corresponding to the [C₇H₁₃N₂]⁺ cation. |

| TGA | Thermal stability assessment | Stable up to high temperatures (>250°C), followed by mass loss corresponding to decomposition.[9][10] |

| DSC | Melting point determination | An endothermic peak at approximately 140 °C.[4] |

Characterization Workflow Diagram

Sources

- 1. CAS 98892-76-3: 1-Ethyl-2,3-dimethylimidazolium bromide [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethyl-2,3-dimethylimidazolium bromide | C7H13BrN2 | CID 2734240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-2,3-dimethylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Bromide: Molecular Structure, Bonding, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1-Ethyl-2,3-dimethylimidazolium bromide, an ionic liquid with significant potential in various scientific fields, particularly in drug development. This document delves into the core aspects of its molecular structure, the nature of its chemical bonds, its synthesis and characterization, and its emerging applications for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Promise of a Unique Ionic Liquid

1-Ethyl-2,3-dimethylimidazolium bromide, with the chemical formula C₇H₁₃BrN₂, is a quaternary ammonium salt belonging to the imidazolium class of ionic liquids.[1][2][3] These materials are noteworthy for their low melting points (often below 100 °C), negligible vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds.[3][4] The unique properties of 1-Ethyl-2,3-dimethylimidazolium bromide, stemming from the specific arrangement of its constituent ions, make it a subject of increasing interest in both academic research and industrial applications.

This guide will provide an in-depth analysis of its molecular architecture and bonding characteristics, which are fundamental to understanding its physicochemical behavior and unlocking its full potential in areas such as drug formulation and delivery.

Molecular Structure and Bonding: A Tale of Ions

The defining characteristic of 1-Ethyl-2,3-dimethylimidazolium bromide is its ionic nature, consisting of a 1-Ethyl-2,3-dimethylimidazolium cation and a bromide anion. The interplay between these two components dictates the overall properties of the compound.

The 1-Ethyl-2,3-dimethylimidazolium Cation: A Covalently Bonded Framework

The cation features a five-membered imidazolium ring, an aromatic heterocyclic scaffold. This ring is substituted with two methyl groups at positions 2 and 3, and an ethyl group at position 1. The positive charge is delocalized across the imidazolium ring, contributing to its stability. The bonding within the cation is predominantly covalent, with typical carbon-nitrogen, carbon-carbon, and carbon-hydrogen bond lengths.

Figure 1: Molecular structure of the 1-Ethyl-2,3-dimethylimidazolium cation.

Ionic Bonding and Crystal Packing

The electrostatic attraction between the positively charged imidazolium cation and the negatively charged bromide anion constitutes the primary ionic bond. In the solid state, these ions arrange themselves in a crystal lattice. X-ray crystallography studies have revealed the packing of these ions.

The crystal structure of 1-Ethyl-2,3-dimethylimidazolium bromide has been determined to have a monoclinic crystal system with the space group P 1 21/a 1.[1] The lattice parameters are reported as:

-

a = 7.84646 Å

-

b = 17.33453 Å

-

c = 6.75078 Å

-

α = 90.0000°

-

β = 100.2869°

-

γ = 90.0000°

A monohydrate form of this salt also exists, where water molecules are incorporated into the crystal lattice, participating in hydrogen bonding with the bromide anions and the imidazolium cations.[5] In this hydrated form, O-H···Br hydrogen bonds are observed, as well as weaker C-H···O interactions.[5] These non-covalent interactions play a crucial role in the overall stability and properties of the crystalline material.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrN₂ | [1][2][3] |

| Molecular Weight | 205.10 g/mol | [1][2] |

| Melting Point | 140 °C | [2] |

| Density | 1.468 g/cm³ | [2] |

| Appearance | White crystalline powder | [6] |

Synthesis and Characterization: From Precursors to Pure Compound

The synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide is typically achieved through a quaternization reaction. This involves the reaction of a substituted imidazole with an ethylating agent.

Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide

The following is a generalized protocol based on the synthesis of similar imidazolium halides:

Figure 2: Generalized workflow for the synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide.

Step-by-Step Methodology:

-

Reactant Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dimethylimidazole.

-

Solvent Addition: Add a suitable anhydrous solvent, such as toluene or acetonitrile, to dissolve the 1,2-dimethylimidazole.

-

Addition of Ethylating Agent: Slowly add a stoichiometric equivalent or a slight excess of bromoethane to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a desired reaction temperature.

-

Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 40 °C to 70 °C for a period of 24 to 48 hours, or until the reaction is complete as monitored by techniques like TLC or NMR.

-

Product Isolation: Upon completion, cool the reaction mixture. The product, being a salt, will often precipitate out of the non-polar solvent. If the product is a viscous liquid, it can be solidified by cooling to a lower temperature.

-

Purification: Collect the solid product by filtration. Wash the collected solid with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white to off-white solid under vacuum to remove any residual solvent.

Characterization Techniques

The identity and purity of the synthesized 1-Ethyl-2,3-dimethylimidazolium bromide can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the cation. The proton NMR spectrum would show characteristic signals for the ethyl and methyl groups, as well as the protons on the imidazolium ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the imidazolium ring and the alkyl substituents.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak for the 1-Ethyl-2,3-dimethylimidazolium cation, confirming its mass.

-

Elemental Analysis: This technique can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should match the theoretical values for the pure compound.

Applications in Drug Development: A Versatile Tool for Pharmaceutical Scientists

The unique properties of 1-Ethyl-2,3-dimethylimidazolium bromide and other imidazolium-based ionic liquids make them highly attractive for various applications in the pharmaceutical field.[7] Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including those with poor water solubility, is a key advantage.[4][8]

Enhancing Drug Solubility and Bioavailability

A significant challenge in drug development is the poor aqueous solubility of many new drug candidates, which can limit their bioavailability. Ionic liquids can act as effective solvents or co-solvents in drug formulations, enhancing the solubility of poorly soluble drugs.[4][8] This can lead to improved absorption and therapeutic efficacy.

Drug Delivery Systems

Imidazolium-based ionic liquids are being explored for their potential in developing novel drug delivery systems.[7][8] Their tunable properties allow for the design of systems with controlled release profiles. They can be incorporated into various formulations, including:

-

Oral formulations: To enhance the dissolution and absorption of orally administered drugs.

-

Transdermal patches: To facilitate the permeation of drugs through the skin.

-

Topical formulations: For the localized delivery of therapeutic agents.

The interactions between ionic liquids and biological membranes are a key area of research, as they can influence drug permeation.[7]

Stabilization of Biomolecules

The stability of protein-based drugs and vaccines is a critical concern. Some ionic liquids have been shown to stabilize proteins, protecting them from degradation and aggregation. This could lead to the development of more stable and effective biopharmaceutical formulations.

Figure 3: Key applications of 1-Ethyl-2,3-dimethylimidazolium bromide in drug development.

Conclusion and Future Outlook

1-Ethyl-2,3-dimethylimidazolium bromide stands as a compelling example of the versatility of ionic liquids. Its well-defined molecular structure and the resulting physicochemical properties provide a strong foundation for its application in diverse scientific and industrial domains. For researchers and professionals in drug development, this ionic liquid offers a promising tool to address long-standing challenges related to drug solubility, stability, and delivery. As research in this area continues to evolve, we can anticipate the emergence of innovative pharmaceutical formulations and therapeutic systems that leverage the unique attributes of 1-Ethyl-2,3-dimethylimidazolium bromide and its congeners, ultimately contributing to the development of safer and more effective medicines.

References

-

Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. (2020). Journal of Pharmacy & Pharmaceutical Sciences, 23, 158-176. [Link]

-

1-Ethyl-2,3-dimethylimidazolium bromide | C7H13BrN2 | CID 2734240. PubChem. [Link]

-

Ionic liquids and their potential use in development and improvement of drug delivery systems. (2021). Journal of Controlled Release, 337, 50-68. [Link]

-

Ionic Liquids in Pharmaceutical Applications. (2014). Annual Review of Chemical and Biomolecular Engineering, 5, 243-267. [Link]

-

Ionic Liquids in Drug Delivery. (2021). Encyclopedia, 1(2), 325-340. [Link]

-

Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. (2023). ACS Omega. [Link]

-

1-Ethyl-2,3-dimethylimidazolium bromide monohydrate. (2005). Acta Crystallographica Section E: Structure Reports Online, E61, o1534-o1535. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

This journal is © The Royal Society of Chemistry 2017. [Link]

-

1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: Synthesis, structure and magneto-structural correlations. (2015). RSC Advances, 5(75), 60835-60845. [Link]

-

1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. (2015). RSC Advances, 5(75), 60835-60845. [Link]

-

Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. (2014). Research and Reviews: Journal of Chemistry. [Link]

-

FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. [Link]

-

Crystal structure of a (carboxymethyl)triethylazanium bromide–2-(triethylazaniumyl)acetate (1/1). (2013). Acta Crystallographica Section E: Structure Reports Online, E69, o1748-o1749. [Link]

Sources

- 1. 1-Ethyl-2,3-dimethylimidazolium bromide | C7H13BrN2 | CID 2734240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-2,3-dimethylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 3. CAS 98892-76-3: 1-Ethyl-2,3-dimethylimidazolium bromide [cymitquimica.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermal stability and decomposition of 1-Ethyl-2,3-dimethylimidazolium bromide

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-2,3-dimethylimidazolium Bromide

Authored by a Senior Application Scientist

Introduction: The Critical Imperative of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) represent a fascinating class of materials, defined as salts with melting points below 100°C. Composed entirely of ions, they exhibit a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvating capabilities, making them "designer solvents" for a myriad of applications.[1][2] From serving as green reaction media and electrolytes in advanced battery systems to their use in biomass processing, the operational window of an ionic liquid is fundamentally dictated by its thermal robustness.[3] Understanding the precise temperature at which an IL begins to degrade, and the mechanisms by which it does so, is not merely an academic exercise; it is a critical prerequisite for safe and reliable process design, ensuring material integrity and preventing the formation of potentially hazardous byproducts.[4][5]

This guide focuses on a specific imidazolium-based ionic liquid, 1-Ethyl-2,3-dimethylimidazolium bromide ([Edimim][Br]) . The imidazolium cation is a common scaffold for ILs, but the methylation at the C(2) position in the [Edimim] cation is a key structural feature. This substitution is known to influence the physicochemical properties and stability of the resulting IL, often by blocking decomposition pathways that involve the historically acidic C(2)-proton.[6][7]

Herein, we provide a comprehensive exploration of the thermal stability and decomposition profile of [Edimim][Br]. We will delve into the core analytical methodologies, present a framework for interpreting the resulting data, and elucidate the likely chemical pathways of its degradation. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this material's behavior at elevated temperatures.

Core Physicochemical Properties of [Edimim][Br]

A foundational understanding of a material begins with its basic physicochemical properties. These parameters influence its handling, processing, and behavior in various applications.

| Property | Value | Source |

| Chemical Name | 1-Ethyl-2,3-dimethylimidazolium bromide | [8] |

| Synonym | [Edimim][Br] | |

| CAS Number | 98892-76-3 | [8] |

| Molecular Formula | C₇H₁₃N₂·Br | [8] |

| Molecular Weight | 205.10 g/mol | [8] |

| Appearance | White crystalline powder | |

| Melting Point | Varies; C(2) methylation increases melting point compared to [Emim] analogues | [6][7] |

Chemical Structure:

PART 1: Methodologies for Assessing Thermal Stability

To rigorously define the thermal limits of an ionic liquid, a suite of analytical techniques is employed. The choice of methodology is driven by the specific information required, whether it's a rapid screening of decomposition temperature or a detailed mechanistic investigation of degradation products.

Thermogravimetric Analysis (TGA)

Principle and Purpose: TGA is the cornerstone of thermal stability analysis.[1] It continuously measures the mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). A mass loss event directly indicates decomposition or volatilization.

-

Dynamic (Ramped) TGA: The most common mode, where the sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min). This provides key metrics for short-term thermal stability[1]:

-

T_onset_ : The initial decomposition temperature, often determined by the intersection of tangents to the baseline and the inflection point of the mass-loss curve. It represents the temperature at which significant degradation begins.

-

T_peak_ : The temperature of the maximum rate of mass loss, identified as the peak in the first derivative of the TGA curve (the DTG curve).[1]

-

-

Isothermal TGA: In this mode, the sample is held at a constant, elevated temperature for an extended period. This is crucial for evaluating long-term thermal stability, as decomposition can occur at temperatures well below the T_onset_ determined from a dynamic scan, albeit at a much slower rate.[9] This method allows for the calculation of a maximum operating temperature (MOT) for a given operational lifetime.[10]

Differential Scanning Calorimetry (DSC)

Principle and Purpose: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is exquisitely sensitive to thermal transitions that involve a change in enthalpy. For ionic liquids, DSC is used to identify:

-

Melting Point (T_m_): The temperature at which the IL transitions from a solid to a liquid, observed as an endothermic peak.

-

Glass Transition (T_g_): The temperature at which an amorphous solid transitions to a viscous liquid.

-

Decomposition Events: Decomposition can be either endothermic or exothermic, and DSC can capture the energetic signature of these processes.[11]

Hyphenated Techniques for Mechanistic Insight

While TGA quantifies when decomposition occurs, it does not identify what is being produced. To elucidate the decomposition mechanism, TGA is often coupled with other analytical instruments.

-

TGA-Mass Spectrometry (TGA-MS): The gaseous effluent from the TGA furnace is fed directly into a mass spectrometer. This allows for the real-time identification of the molecular weights of the decomposition products as they evolve, providing direct evidence for proposed degradation pathways.[2][4][10][12][13]

PART 2: Experimental Protocols & Workflows

Adherence to a rigorous, well-defined experimental protocol is paramount for generating reproducible and trustworthy data. The following represents a standard operating procedure for the thermal analysis of [Edimim][Br].

Standard Protocol for Dynamic TGA

-

Sample Preparation: Place 2-5 mg of [Edimim][Br] into a clean, tared ceramic or platinum TGA pan.[14] Ensure the sample is evenly distributed across the bottom of the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA autosampler or manually load it onto the balance mechanism.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[15]

-

-

Thermal Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.[16]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the T_onset_ from the resulting TGA curve.

-

Calculate the first derivative of the mass loss curve (DTG) to determine the T_peak_.

-

General Workflow for Thermal Analysis

The logical flow of a comprehensive thermal stability investigation follows a structured path from initial screening to mechanistic determination.

Caption: Workflow for comprehensive thermal analysis of an ionic liquid.

PART 3: Thermal Decomposition Profile of [Edimim][Br]

While specific TGA data for 1-Ethyl-2,3-dimethylimidazolium bromide is not as prevalent in the literature as its C(2)-unsubstituted analogue, 1-ethyl-3-methylimidazolium bromide ([Emim][Br]), we can infer its behavior based on established principles and comparative studies.

Expected Thermal Stability

The thermal stability of imidazolium ILs is significantly influenced by the nature of the anion and the cation's alkyl substituents.[9] For halide-containing ILs, stability generally increases from Cl⁻ < Br⁻ < I⁻.[10] The decomposition temperature for [Emim][Br] is reported to be around 246°C (at 1 K/min).[10]

Crucially, the methylation at the C(2) position in [Edimim][Br] is expected to enhance thermal stability compared to [Emim][Br]. This is because it blocks the primary decomposition pathway for many imidazolium ILs: the deprotonation at C(2) to form a highly reactive N-heterocyclic carbene (NHC).[13] This stabilization effect has been observed in related systems.[6][7] Therefore, the T_onset_ for [Edimim][Br] is anticipated to be moderately higher than that of [Emim][Br].

Decomposition Mechanism and Products

For imidazolium halides, the dominant thermal decomposition mechanism is typically a bimolecular nucleophilic substitution (S_N_2) reaction, where the halide anion attacks one of the N-alkyl substituents on the imidazolium cation.[12][13]

For [Edimim][Br], two primary S_N_2 pathways are plausible:

-

Attack on the Ethyl Group: The bromide anion (Br⁻) acts as a nucleophile, attacking the α-carbon of the N-ethyl group. This results in the formation of neutral products: 1,2-dimethylimidazole and ethyl bromide (bromoethane) .

-

Attack on the Methyl Group: The bromide anion attacks the N-methyl group, yielding 1-ethyl-2-methylimidazole and methyl bromide (bromomethane) .

Experimental studies on the closely related [Emim][Br] confirm that vaporization occurs through the evolution of alkyl bromides and the corresponding neutral imidazole derivatives, consistent with an S_N_2 mechanism.[12][13] The formation of intact ion pairs in the gas phase is considered negligible.[12][13]

Caption: Proposed S_N_2 decomposition pathways for [Edimim][Br].

Kinetic Analysis

A complete understanding of decomposition requires kinetic analysis to determine parameters like the activation energy (E_a), which quantifies the energy barrier to the degradation reaction.[17] This is typically achieved by performing TGA scans at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) and applying isoconversional models, such as the Ozawa-Flynn-Wall (OFW) or Friedman methods.[1][14] These advanced methods are superior to single-heating-rate approximations as they provide a more robust calculation of E_a across the entire range of decomposition.[1] For the S_N_2 decomposition of [Emim][Br], activation enthalpies have been experimentally determined to be in the range of 116-123 kJ/mol.[12][13] It is reasonable to expect a similar or slightly higher activation energy for [Edimim][Br] due to the stabilizing effect of the C(2)-methyl group.

Conclusion and Outlook

The thermal stability of 1-Ethyl-2,3-dimethylimidazolium bromide is a defining characteristic for its application in high-temperature processes. Its degradation is governed primarily by an S_N_2 mechanism, where the bromide anion attacks the N-alkyl substituents, leading to the formation of neutral imidazole and alkyl bromide species. The methylation at the C(2) position provides a key structural advantage, blocking a common carbene-mediated decomposition pathway and likely enhancing its thermal robustness compared to its C(2)-unsubstituted counterparts.

A comprehensive thermal evaluation, employing a combination of dynamic and isothermal TGA, DSC, and hyphenated mass spectrometry techniques, is essential for any researcher or developer intending to use this ionic liquid near its thermal limits. Future research should focus on generating precise, multi-heating-rate TGA data for [Edimim][Br] to allow for a rigorous isoconversional kinetic analysis. Furthermore, long-term isothermal studies under process-relevant conditions are needed to establish a definitive maximum operating temperature, ensuring its safe and effective deployment in next-generation chemical and pharmaceutical applications.

References

- Parajó, J. J., et al. "Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools." Journal of Thermal Analysis and Calorimetry, 2020. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnMX5804xF3kWiocaAqT14bppdZT-8veJaKWT_WHZ4cZqhcJtmUeajPwAT2TEoixE9fmCqjSUqwaunbo8olBkB4FN3QH-B83UFedyeu97yf0pyR2j0FuD4UMCJoeTnk7LoW2_j5kJSJnM07J_os9Uji5V_nrpIDQnsWWzTNLZ9gvWefDfCorhW25yW37CUEJkimF4CXNyl8I-w0VuHWR-0dfZNzaW6Sg1F_lflMM682eIwpLu2n31tvjUCkGbSTQAPR0FlTwIm3kc=]

- Cao, Y., & Mu, T. "Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development." Molecules, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmFOq4A3uhgTGBzU8nUKtvnNdA9Bv32pETEkPXcxxdEq3Rry0z1N-LBuc4jzvOoVM7slLo_Uryal4hTeqWKfIRz0A0P6zontOvefqZ--lyumP14tZWLNF89sSjMC_rXY8=]

- Chambreau, S. D., et al. "Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions." eScholarship, 2014. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKtWJuHV0FUuiLB6EqWzvMaRJZUpYr5crQRVk0AZV1KauUiIJDWyAhzBZF3tN9e-l7Sk71Dny0-8YgaERLfnvZulrG19yfNYNONPrKBZRkSrLQS6cXHjH74u9V0BtN2pjuw89m8UcXKoiuO_9qISw5DKnEGgdSv4Yq5N6PXk1IjwUF1gMUCpPQpfrXddGQts-fQKQUE8Rsh7qrgc_ZBw==]

- Chambreau, S. D., et al. "Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid." The Journal of Physical Chemistry A, 2012. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg4BoUZbwqKDHXvD1TCGAW5A0RJck3oJr1orMvWpr-KyZMvAlNSTgCNXYfWPIh-q181A6tuI2f9jaxAk4Cxbq-TqC2B5dRtfuXpdhvbvWPg5mByCuZWECxhCGlc6UklwPNTe8=]

- Frizzo, C. P., et al. "Thermal Stability and Kinetic of Decomposition of Mono- and Dicationic Imidazolium-Based Ionic Liquids." Journal of the Brazilian Chemical Society, 2019. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkn0rygh8k2PQTiBHScrnAIrODMNZ73WqyvTucXpQmFqSn-p_Ysuzlt0N40Eau5OXDQVk2Qp-TPJI4Qk8XsnnOahScnWv5v0mtao6mJw9qgJbLxq9is_GDs9OlIXGYIN4nMhXvH1mgADIgSJC4-KAUtuVsc4xs8k9-WnrprbaSuIItxI0saTCCY6U0W_cXFXWVsVs0EVj2YOk6gFnc2gAv3z8RF05VQxtI-fbzSTTLUHov2C_t2njdxIZxRuE5ZnxB7a3fgXmKxFZOEZUncuYxevLv6w==]

- de Oliveira, J. L., et al. "Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids." ACS Omega, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9k-teShX3v78ubaltpRr7Hc377qcRZORAZ7T_1IDq8k3zwqSxlUDhfkI7Wml7-nepjnAmoLlp3sCovatFDgJUhTmXuSd_5wu9AJnlmqb3tMrB0yaF9WG-NLUNoxfN7vUwkhhdPbPyVcw7w==]

- Stark, A., & Seddon, K. R. "Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools." Chemical Society Reviews, 2013. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyDxdOcofN6_Qx7zOXZwVFVWTvuOoDRBvdlHnKhJN5fP65dstjYpioKLeykQDgOv3coRSPaImPcDQTWfbv2JO56S2Msth28cFoMWiBE_49VtBW4GNrX3ENyGELSmCA6dkz8Xeg0STz4NpJ7Brot8lHjmSU__jiDleQKDs=]

- Cao, Y., et al. "Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis." Industrial & Engineering Chemistry Research, 2014. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI7VUaqVuRYW11iwG74sL_f-l58AaGAaYqm0nchzhBOTPOHVObRlhV2J5WSMvctxfLwps38CEt3zwomCSKK22nZp4EX73CiiGYLckBIx4NhFUYudBqVELvfLiMWMDp99w__368]

- Rivas, F. J., et al. "Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation." PubMed, 2016. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4W-4CcVq6gxaz_DNpKhzsVjXlD_rN_UGk92hYYXqe5XrtjNUJctIdVFq_4ToMa2j4NQ-6RDVGmsp5AcpL7kanwtYjgIFnLRGakS2l2v8lq_YoK-U_Ky0LsV5msMdBaeliGdg=]

- ResearchGate. "Decomposition temperatures of the different branched and linear imidazolium-based ionic liquids, bearing chloride and tetrafluoroborate as counter-ions." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJdXh9SShmSJU0puN3CUfAt-s_wrqfAYPhta231g0XfvbcxQbKXzXeNsxoHLgxieRSQB_6ZbzXMQokfKNorbOdcfBAxm-zAPBj0Qoh42IceQiL6Z1CRgP2LHzonUQSIx6Bbi-Zlg82h9-YWzSojvPhKkG93I8HGX_vHLxSEF4JgCIiQW1UiVTlLLm1vRCgdeCv-7OIyYl-ckIEwyZN7HFwE9rNLzozueNRD0byh8CYAuVelXs8uv21CPCwloc8GWWnUAMf8w==]

- ResearchGate. "Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrkC7ARw3G8QKBBPmRskPi_rR2o9gqTWKVCRIDqm8O8bDDKEckSSSvKMsVCuF5LFxcL6Zn-TNKPRamHMyQ0stnV8j1aJFbfVMmwiVikW0Pv3AOeF_QnY_Dkc45xCVoO9JTsXniH-O2aK4Y0s_gTJzyg7z75YW0uL3DtL4tXlivfUZmqYuARPfMGz2PWMZlL5SpywN4nbxgkOK1JPxAvspJFR8cejzVv1Hlj6lpKvLza3ZPdKq2Xd1P1my7fw==]

- ResearchGate. "Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLs0FOCl6CHKBfFqnOn3nYTa6TJERmNrE5PSxH7NgDOhqWRrrie41bAxBa1SlayD2xLihUa1_iKqF0eoTcI9WzqIRZ89Q1QgSi01jNjm_Q6o8BQ8Lx9rdyh70I0riSlJHsKOlNCyB58kiJsIxO-PuhcadFTOniG2htdL0uoGO-sE94QpFstlgDKztHkfOkDWN_d6uIYNskyM0zzCzhxZqlUcfFordOpTmr76t7TJQSdhWsRWxUnwSTXw01_X3NHXQ=]

- Efimova, O. A., et al. "Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides." OPUS, 2017. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF41_bwckrk6wE9HNDRKzIOrRVEzTJ26BtBLExd8ikIoN_-zm1uTnA6tw57UEzrV9iQIYJlH45SxrGYl0-lNsnhYbjpn6KuyNNFGg0mwjQ_5cdgnejFg46Ihw-vqvOGiMVmCbUHupqebBtFAYk4s_9_pJ0YP_50uJtgiA8rRTpsc560hho851E=]

- Wang, Y., et al. "Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study." Polymers, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh7kYRgQVNcWYlmgcIvzMmrs4FulGQZ25VYShOlxjgSfibwd32gF9Z3MZkWuE5U0hBDKtytMQ5_IrrX1hvgrge1-4gLrt0DToFYcYRNQ89GO7pfDSSzHpAU7cfszeGQ1kx4efgndaRqtDc7A==]

- de Pedro, I., et al. "1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state." RSC Publishing, 2017. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKPNvCx2sY-KvyTWUj16KcU4nc1OpP0XuioMReFVJf36sE99bCDOHtAwZKnHi3V8pYZHhUuVb9dI2t8aSGG9jYAoBnJJCLNlDxVXG9Aw0Y7MXh5oHUJkUfL7BAXZIMXkaY74om6YqbAUupUi_Tp9NqUl5A5L_UgOHG22E=]

- Chambreau, S. D., et al. "Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid." The Journal of Physical Chemistry A, 2011. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9NMv0WDSwqdrtTm6VzYTBz3Kzoc_y8KpOV1x0pjNpvntngv2xLz5Oa1937_RWdL7_oRVIQHIFbhveGls7Okj7LzpN64SPZbDM4arEsoKV82gmpslqisVgsJoEKkwFDqC22VYODg==]

- ResearchGate. "Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXGTU_U8MdgfIwkFTneIaS50BliZjq71zzyaqkZ13d_qWrHZAUYOP9ybWQwmNk--mn4Wey3bNG5yFC0kVkbCRCMyIcINXMXnFGeZc-ejYJPqDR5IV2M0LKTzC3aVGQPVGJJULofWv6iRLp9btnB05S1_NAitsHJaiyOjyDCWc4GUbWLkao3S_kKd7o0ddcBZqGf8NyjzYSw_07fhldHYrDgEOEzp1Kq3DA80QNEYwVosQyqTVHlyk7nBOMF0okz18Mlw==]

- Mertens, L., et al. "Thermal decomposition of 1-ethyl-3- methylimidazolium acetate." ChemRxiv, 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKQJ3nax7JQMedjkASxLvMDwcHjO3b8f7Np6_m8h3zgU2r7aZcxtbItxJ4cVqo1Ww2g_lOxKZOy7KxDk9vrVyEQRvZv2t9egwbrdb0V5L3309Ij5alf1oyBWiFE55_0Kpmo7Zmz9G8S04eUlgmN3Rvxemapys79d_QrACDTlY5iTLUtFWlUR8W5Z1f_zwL24ioYYRU4OBpDsWzH6l7_HPvKRGBWUSFkSl-2TtT8CvIfnz4vGj4AQ0PHmACMJ14bAP54ZNSmfqVyw86ve0ADtNSxzwA00wKsXBROQPabSyxVQvmZ9x8gE0=]

- ResearchGate. "1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGct8uDZcpN_u3cl8tTOnK06m5s6uDMmGg0G0nEuBzXOUQTNiG6fOWzBswneoi3i6QOIUkXejf-9vy5UoDmihO9Mndyv9KpSmUxGrJliW1wQeQqWRNmYX2e6vbK9bH_ONHvJb5ilUXlzvuv2BGr-eAN_NdA-WXP3P6owtPQO0J3tv1C1fql61i5rek44nrYfiubPTnFopCqo94H70oWpCk7s7XfzKJjG0bDW6p5ZAUtwNHb8qAALNZBuTuUw5pk-SLx1cKBHXnGOPLc_Sf6Jia6kYPnPQ_nUs7qum8a-iClPJAStoNqxMxvYN8NM3QgfDKDGDrIJDPGGhaSai7vEuMn62lfedfeoC-O1FUm]

- Barbosa-Moreno, G., et al. "Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium." International Journal of Engineering Science and Computing, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDCmGHprUmlhSbZBK4ycSoTiM0OxD72FhH-Ujy9ev4_263GC7eYpe-qm1OLekL2Mj_Y9R27Fyp4qoh9TV7DZZCPo6vRCl8xuA7uqz6Y8ERQeb9_yaAmjbi8NVlPSp8hJlSC0D1wxvKA2oWw3frHQFV7Jk=]

- Chem-Impex. "1-Ethyl-3-methylimidazolium bromide." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlFDCWutpkQVqsUtrOw3Zq2D7kyDl28DHysNYDITUWwht8MJX0-Z6UHbJ5GIPGl6ycdrGRA81DU7txxKKBXTpFVB_u8IjnjCcEznPN2L3o1d8wlL7wOctFsJMt2b7wTd09jQ==]

- Kumar, V., et al. "Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids." Research and Reviews: Journal of Chemistry, 2014. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs6fRD5Vt8u8e8jh0B40crkX13R0mAYtBGhorsXumf8unxnupfQU_Aq7zlAoAIF0wKRSiH4xHjCcNTBd7Pr2ueCTvSkLrENrxa6L7xo115nHKeQA-Ub4maPqPTtelzKvheXD0obYOdJZ1nTmIKFQ_qaYjK0yyvtzwZ5SEG3gBKiIeYVsQ8AhhPGwEpl_csfJ3FfNaa2KURXYcSrv6sOzCoSkCxAkIaZVlRjymoZA5U_oXnfk1CemNXYiHuK87zmoB8NQ8=]

- Sudhalakshmi, J., & Rajathi, D. K. "Material Synthesis, Spectral, Optical and Antimicrobial Activity of Imidazolium Based Aldehydic Ionic Liquids." Bangladesh Journal of Scientific and Industrial Research, 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN1_jFYRDwyYltjY11gYDzqsBdH4TgTqfhMuyBoAIDJBBk6aWT_YstanGcApk1bVyv0i0JWdS9-8doXnQdcE8OAW02DVCZj7mSx3drevoC1SFwA7BhU_sYLQCf8Aly2P1z2QLWlrz66TzWTtWaOgRIRHcDxA8=]

- ResearchGate. "1-Ethyl-2,3-dimethylimidazolium bromide monohydrate." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEthn6TNeSBfA6J88u_2TLLFAx-P8J9jEPsq4ElRma3kmcExiyXtbs-yQ0ZkxT1c2bNBf66eIDkcPXxCBHQSa2LExxkCQXAQlQzd6HdAiuCguqkR1ZsHLUIXjDTqI1NIoqyzK8VUA-Dt7Te0Le7DR6hvLQZhnPVOxCvVEfgCfpC4v06AemGETWG8u8UKziNgeHZAB4B15hP8zt8XI1UkQ5DlQ==]

- ECHEMI. "1-Ethyl-2,3-dimethylimidazolium bromide." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZ9GUg3h2QAl1enmkLhjleoEqXAjkfOusaNnZXIOKzmyQQEWC6Ar1xqhHUVKh-OmKEIl4cmVjT-MBdzebxVP4oqZepI5aZtvyboP7dvlZNxpAQ8c7LnHdzpiwQWKrETRVgkilP_IzkT2dI6VqtKT8oEF1wYz9EUP4eOl_laNPRJz90tTvhehJVJimuupGh_65rZ0LyQ==]

Sources

- 1. mdpi.com [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. | Semantic Scholar [semanticscholar.org]

- 5. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. Material Synthesis, Spectral, Optical and Antimicrobial Activity of Imidazolium Based Aldehydic Ionic Liquids: 1–Ethyl-3-methyl-2-(2-oxo-ethyl)-3H-imidazol-1-ium bromide (I) and 1-butyl-3-methyl-2-(2-oxo-ethyl)-3H-imidazol-1-ium chloride (II) | Journal of Scientific Research [banglajol.info]

- 12. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ajer.org [ajer.org]

- 16. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-Ethyl-2,3-dimethylimidazolium Bromide in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the solubility characteristics of ionic liquids (ILs) is paramount for their effective application. 1-Ethyl-2,3-dimethylimidazolium bromide ([E2,3DMIM]Br), a member of the imidazolium-based ionic liquid family, presents a unique set of properties including low volatility and high thermal stability, making it a compound of significant interest.[1] This in-depth technical guide provides a comprehensive exploration of the solubility of 1-Ethyl-2,3-dimethylimidazolium bromide in a range of common organic solvents. Moving beyond a simple compilation of data, this guide delves into the theoretical underpinnings of ionic liquid solubility, offers a robust experimental protocol for its determination, and provides a predictive framework based on Hansen Solubility Parameters.

Introduction to 1-Ethyl-2,3-dimethylimidazolium Bromide

1-Ethyl-2,3-dimethylimidazolium bromide is an ionic liquid characterized by an imidazolium cation and a bromide anion. The structure of the cation, featuring ethyl and methyl substitutions, contributes to its distinct physicochemical properties, including a relatively low melting point compared to traditional inorganic salts.[1] Its utility spans various applications, including as a solvent, electrolyte, and catalyst.[1] The bromide anion plays a crucial role in influencing its solubility and reactivity profiles.[1] A comprehensive understanding of its solubility is critical for process design, reaction optimization, and formulation development in diverse fields such as organic synthesis, electrochemistry, and pharmaceutical sciences.

Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Bromide:

| Property | Value | Source |

| CAS Number | 98892-76-3 | [2][3][4][5] |

| Molecular Formula | C₇H₁₃BrN₂ | [3][4] |

| Molecular Weight | 205.10 g/mol | [3][4] |

| Appearance | White crystalline powder | [4] |

Theoretical Framework: Understanding the Solubility of Ionic Liquids

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline. The solubility is governed by the cohesive energy densities of the solute and the solvent, a concept quantified by solubility parameters.

The Role of Intermolecular Forces

The dissolution of an ionic liquid involves the disruption of the ionic lattice of the IL and the intermolecular forces within the solvent, followed by the formation of new interactions between the IL ions and the solvent molecules. Key interactions at play include:

-

Ionic and Dipole-Dipole Interactions: The charged nature of the ionic liquid's cation and anion leads to strong electrostatic interactions. Polar solvents with significant dipole moments can effectively solvate these ions.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the ionic liquid, particularly the anion.

-

Van der Waals Forces: These non-specific interactions are present in all systems and contribute to the overall solvation process.

Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters offer a powerful semi-empirical method to predict the miscibility of a solute in a solvent.[6][7] The total Hildebrand solubility parameter (δt) is deconvoluted into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle behind HSP is that substances with similar δd, δp, and δh values are likely to be miscible. The "Hansen distance" (Ra) between two substances provides a numerical measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Solubility of 1-Ethyl-2,3-dimethylimidazolium Bromide

Due to the limited availability of specific experimental solubility data for 1-Ethyl-2,3-dimethylimidazolium bromide in a wide array of organic solvents, a predictive approach using Hansen Solubility Parameters has been employed. The HSP values for [E2,3DMIM]Br were estimated based on data for structurally similar imidazolium bromide ionic liquids.

Estimated Hansen Solubility Parameters for 1-Ethyl-2,3-dimethylimidazolium Bromide:

-

δd (Dispersion): 17.0 MPa½

-

δp (Polar): 10.0 MPa½

-

δh (Hydrogen Bonding): 12.0 MPa½

The following table presents the estimated solubility of 1-Ethyl-2,3-dimethylimidazolium bromide in various organic solvents, predicted based on the Hansen distance. A smaller Hansen distance suggests a higher likelihood of good solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 10.8 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 7.9 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 6.1 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 5.3 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.1 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.7 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.5 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 13.5 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 17.3 | Very Low / Insoluble |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 11.2 | Low |

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically validate the predicted solubilities and obtain precise quantitative data, a robust experimental protocol is essential. The following method is a reliable approach for determining the solid-liquid equilibria of 1-Ethyl-2,3-dimethylimidazolium bromide in organic solvents.

Materials and Equipment

-

1-Ethyl-2,3-dimethylimidazolium bromide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Experimental Workflow

Caption: Workflow for determining the solubility of 1-Ethyl-2,3-dimethylimidazolium bromide.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-Ethyl-2,3-dimethylimidazolium bromide into a series of sealed vials.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Place the vials in a thermostatically controlled shaker or on a stirring hotplate set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a compatible syringe filter to prevent any undissolved solid from being collected.

-

-

Concentration Analysis:

-

Accurately dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of 1-Ethyl-2,3-dimethylimidazolium bromide in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of the ionic liquid in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 g solvent, mol/L).

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 1-Ethyl-2,3-dimethylimidazolium bromide is not a static property but is influenced by several key factors. A comprehensive understanding of these factors is essential for manipulating and optimizing solubility for specific applications.

Caption: Key factors influencing the solubility of 1-Ethyl-2,3-dimethylimidazolium bromide.

-

Cation and Anion Structure: The nature of the ions is the most dominant factor. For the cation, the length and branching of the alkyl chains influence the van der Waals interactions and the overall lipophilicity. The bromide anion's size and ability to form hydrogen bonds are critical in determining its interaction with different solvents.

-

Solvent Polarity: As a salt, 1-Ethyl-2,3-dimethylimidazolium bromide generally exhibits higher solubility in more polar solvents that can effectively solvate the charged ions.

-

Hydrogen Bonding Capability of the Solvent: Solvents that are strong hydrogen bond donors or acceptors will interact more favorably with the bromide anion, enhancing solubility.

-

Temperature: The solubility of solids in liquids typically increases with temperature, as the dissolution process is often endothermic.

-

Presence of Impurities: Water or other impurities in either the ionic liquid or the solvent can significantly alter the solubility profile.

Conclusion

This technical guide has provided a multifaceted exploration of the solubility of 1-Ethyl-2,3-dimethylimidazolium bromide in organic solvents. By integrating theoretical principles with a predictive framework and a detailed experimental protocol, this document serves as a valuable resource for scientists and researchers. The application of Hansen Solubility Parameters offers a practical approach to estimate solubility in the absence of extensive experimental data, thereby accelerating the solvent screening process. The provided experimental workflow ensures the generation of accurate and reproducible solubility data, which is fundamental for the successful implementation of this promising ionic liquid in various scientific and industrial applications.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Pirika. (n.d.). Chapter 20, HSP for ionic liquids. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium bromide. Retrieved from [Link]

-

Research and Reviews. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Retrieved from [Link]

- Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors.

-

ResearchGate. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Retrieved from [Link]

-

RSC Publishing. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. Retrieved from [Link]

-